Pristinamycin IC Demonstrates Superior Anaerobic Activity Compared to Streptogramin B Analog Pristinamycin IA
In a comparative in vitro study of pristinamycin components, Pristinamycin IC was found to be 4-fold more potent than the closely related streptogramin B analog, Pristinamycin IA, against certain anaerobic bacterial species. This indicates a quantifiable, structure-dependent difference in activity that is relevant for selecting components for further research or combination studies [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC90) against Propionibacterium species |
|---|---|
| Target Compound Data | 8 μg/mL |
| Comparator Or Baseline | Pristinamycin IA (MIC90) |
| Quantified Difference | 4-fold lower potency (MIC90 8 μg/mL vs 2 μg/mL for IA) |
| Conditions | In vitro susceptibility testing of clinical anaerobic bacterial isolates |
Why This Matters
For researchers formulating synergistic combinations or studying structure-activity relationships, the 4-fold difference in potency against specific pathogens dictates the choice of the optimal streptogramin B partner for a given application.
- [1] Laforest, H., Fourgeaud, M., Richet, H., & Lagrange, P. H. (1988). Comparative in vitro activities of pristinamycin, its components, and other antimicrobial agents against anaerobic bacteria. Antimicrobial Agents and Chemotherapy, 32(7), 1094–1096. View Source
